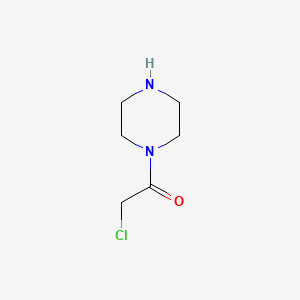

Ethanone, 2-chloro-1-(1-piperazinyl)-

Description

Evolution and Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. vulcanchem.com Its prevalence in a wide array of therapeutic agents stems from its favorable physicochemical properties, including good water solubility and the ability to modulate the basicity of a molecule. vulcanchem.com The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the introduction of various substituents to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

The flexible, chair-like conformation of the piperazine ring also allows it to act as a versatile linker, connecting different pharmacophores within a single molecule. vulcanchem.com This adaptability has led to the incorporation of the piperazine scaffold into drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological agents. nih.gov The structural and synthetic versatility of piperazine has solidified its importance as a foundational element in modern drug discovery and development. nih.gov

Strategic Importance of Chloroacetyl Moieties in Organic Synthesis and Chemical Biology

The chloroacetyl group is a bifunctional chemical entity of considerable strategic importance in organic synthesis. acs.org It comprises an acyl chloride, which readily reacts with nucleophiles like amines and alcohols to form stable amide and ester linkages, and a reactive carbon-chlorine bond. nih.gov This C-Cl bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.

This dual reactivity makes chloroacetyl derivatives, such as chloroacetyl chloride, valuable building blocks for constructing complex molecules. acs.org In chemical biology, the chloroacetyl group can act as a mild electrophile, capable of reacting with nucleophilic residues on biomolecules like proteins. This property is harnessed in the development of chemical probes and activity-based protein profiling reagents. The chloroacetyl moiety's utility as a reactive handle for linking different molecular fragments has made it a staple in the synthesis of pharmaceuticals and other functional organic molecules. acs.orgnih.gov

Research Trajectories and Contemporary Challenges in the Study of Ethanone (B97240), 2-chloro-1-(1-piperazinyl)-

The primary research trajectory for Ethanone, 2-chloro-1-(1-piperazinyl)- is its application as a versatile chemical intermediate. Its structure, featuring a single reactive chloroacetyl group attached to a piperazine ring, makes it an ideal starting material for the synthesis of more elaborate molecules. For instance, the mono-substituted nature of this compound offers a different reactivity profile compared to its bis-substituted analog, 1,4-bis(chloroacetyl)piperazine (B158052). vulcanchem.com

One of the main applications of compounds like Ethanone, 2-chloro-1-(1-piperazinyl)- is in the synthesis of novel heterocyclic compounds with potential therapeutic value. The chloroacetyl group provides a reactive site for nucleophilic substitution, enabling the linkage of the piperazine core to other molecular fragments. This is a common strategy in the development of new drug candidates. nih.gov For example, related chloroacetyl-piperazine derivatives are used as intermediates in the synthesis of anti-inflammatory agents. nih.gov

A contemporary challenge in the study of Ethanone, 2-chloro-1-(1-piperazinyl)- and related compounds lies in controlling the regioselectivity of reactions, particularly when dealing with unsymmetrically substituted piperazines. mdpi.com Furthermore, the synthesis of these intermediates often involves the use of reactive reagents like chloroacetyl chloride, which requires careful handling and reaction control to ensure high yields and purity. nih.gov The development of more efficient and selective synthetic methods for preparing and utilizing these valuable building blocks remains an active area of research. rsc.org

Chemical Data

Below are interactive tables detailing the chemical properties of Ethanone, 2-chloro-1-(1-piperazinyl)- and a list of the chemical compounds mentioned in this article.

Chemical Properties of Ethanone, 2-chloro-1-(1-piperazinyl)- and Related Compounds

| Property | Value (Ethanone, 2-chloro-1-(1-piperazinyl)-) | Value (2-Chloro-1-piperidin-1-yl-ethanone) | Value (Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]-) |

|---|---|---|---|

| Molecular Formula | C6H11ClN2O | C7H12ClNO nih.govscbt.com | C10H13ClN4O |

| Molecular Weight | 162.62 g/mol | 161.63 g/mol nih.govscbt.com | 240.69 g/mol |

| CAS Number | 39878-65-8 | 1440-60-4 nih.govscbt.com | 425634-97-5 |

| Predicted Boiling Point | Data not available | Data not available | 454.9±55.0 °C |

| Predicted Density | Data not available | Data not available | 1.323±0.06 g/cm3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVGVYYVPCQXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanone, 2 Chloro 1 1 Piperazinyl and Its Functionalized Analogs

Direct Synthetic Routes via Nucleophilic Acylation and Alkylation

The most fundamental approaches to synthesizing Ethanone (B97240), 2-chloro-1-(1-piperazinyl)- and its derivatives involve direct nucleophilic reactions at the nitrogen atoms of the piperazine (B1678402) ring.

Condensation Reactions of Piperazine Derivatives with Chloroacetyl Chloride

The primary and most direct method for synthesizing the title compound and its precursors, such as 1,4-bis(chloroacetyl)piperazine (B158052), is the condensation reaction of a piperazine derivative with chloroacetyl chloride. vulcanchem.comnih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. vulcanchem.com

The reaction can be tailored to produce either the mono-acylated product, Ethanone, 2-chloro-1-(1-piperazinyl)-, or the di-acylated product, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), by controlling the stoichiometry. For instance, reacting piperazine with two mole equivalents of chloroacetyl chloride leads to the formation of the bis-substituted compound. nih.govnih.gov The high reactivity of chloroacetyl chloride necessitates careful management of the reaction conditions to ensure selectivity and prevent unwanted side reactions. vulcanchem.com

A typical procedure involves dissolving a substituted piperazine, such as 1-(2-fluorobenzyl)piperazine (B2381060), in a suitable solvent and adding chloroacetyl chloride at a reduced temperature. nih.gov The versatility of this reaction makes it a cornerstone in the synthesis of various piperazine-based structures.

Optimization of Reaction Parameters: Solvent Systems, Temperature Gradients, and Stoichiometric Control

Optimizing reaction parameters is crucial for maximizing yield, purity, and reaction efficiency. Key parameters include the choice of solvent, temperature control, and the use of a base to neutralize the hydrogen chloride (HCl) byproduct.

Solvent Systems: A range of solvents can be employed, with dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) being common choices. nih.govnih.gov Dichloromethane was used in the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, yielding a pure product. nih.gov In another example, 1,4-dioxane (B91453) was used as the solvent for a chloroacetylation reaction. rdd.edu.iq

Temperature Gradients: The reaction is often initiated at a low temperature, typically 0 °C, to control the initial exothermic reaction of the highly reactive chloroacetyl chloride. nih.govnih.gov After the initial addition, the reaction mixture may be allowed to warm to room temperature and stirred for a period ranging from 30 minutes to several hours to ensure completion. nih.govrdd.edu.iq

Stoichiometric and Base Control: Precise stoichiometric control is essential to direct the reaction towards either mono- or di-acylation. To drive the reaction to completion and neutralize the generated HCl, a base is typically added. vulcanchem.com Inorganic bases like anhydrous potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate (NaHCO₃) are effective. nih.govnih.gov Organic bases such as triethylamine (B128534) (TEA) are also commonly used. rdd.edu.iq For example, the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone achieved a 90% yield by adding chloroacetyl chloride to the piperazine derivative at 0 °C in CH₂Cl₂, followed by stirring at room temperature and an alkaline workup with 10% NaHCO₃ solution. nih.gov

| Parameter | Condition/Reagent | Purpose/Observation | Source |

|---|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Effective solvent for dissolving reactants and facilitating the reaction. | nih.gov |

| Solvent | Chloroform | Used for the synthesis of 1,4-bis(chloroacetyl)piperazine. | nih.gov |

| Solvent | 1,4-Dioxane | Alternative solvent for chloroacetylation reactions. | rdd.edu.iq |

| Temperature | 0 °C (initial) | Controls the initial exothermic reaction with the highly reactive chloroacetyl chloride. | nih.govnih.gov |

| Temperature | Room Temperature (stirring) | Allows the reaction to proceed to completion after the initial controlled addition. | nih.gov |

| Base | Sodium Bicarbonate (NaHCO₃) | Used in aqueous solution during workup to neutralize HCl and quench the reaction. | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Anhydrous base used during the reaction to neutralize HCl. | nih.gov |

| Base | Triethylamine (TEA) | Organic base used to scavenge HCl. | rdd.edu.iq |

Synthesis of Diverse Substituted Ethanone, 2-chloro-1-(1-piperazinyl)- Derivatives

The core structure of Ethanone, 2-chloro-1-(1-piperazinyl)- serves as a scaffold for creating a vast library of derivatives with diverse functionalities, often by modifying the substituent at the N4 position of the piperazine ring.

Strategies for Introducing Aromatic and Heterocyclic Substituents

A variety of synthetic strategies are employed to introduce aromatic and heterocyclic moieties onto the piperazine ring, typically before the chloroacetylation step.

Palladium-Catalyzed Amination: A facile Pd-catalyzed methodology provides an efficient route to N-arylpiperazines, which are key intermediates. organic-chemistry.org This method can be conducted under aerobic conditions and is effective for coupling piperazine with electron-rich and sterically hindered aryl chlorides, often using piperazine itself as the solvent. organic-chemistry.org

Direct Alkylation/Arylation: Substituted piperazines are often prepared through the reaction of anhydrous piperazine with a substituted chloromethyl-benzene, such as 1-(chloromethyl)-2-fluorobenzene, to yield 1-(2-fluorobenzyl)piperazine. nih.gov This intermediate is then acylated with chloroacetyl chloride.

Introduction of Heterocycles: Complex heterocyclic systems can be attached to the piperazine core. For example, Ethanone, 2-chloro-1-[4-(2-pyrimidinyl)-1-piperazinyl]- is a known derivative where a pyrimidine (B1678525) ring is attached to the N4 position. In other work, researchers have synthesized derivatives bearing thieno[2,3-b]pyridine (B153569) and benzo[d]thiazole moieties, showcasing the chemical versatility of the piperazine scaffold. nih.govmdpi.com A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has also been developed, demonstrating the integration of triazole heterocycles. rsc.org

Multi-step Organic Synthesis Techniques for Complex Molecular Architectures

Building complex molecules often requires multi-step synthetic sequences where the chloroacetylated piperazine is used as a key building block. nih.gov Retrosynthetic analysis is a key principle in planning these synthetic routes, allowing chemists to work backward from a complex target molecule to simpler, commercially available starting materials. youtube.com

A prime example is the synthesis of bis(thieno[2,3-b]pyridines). nih.gov The synthesis begins with the preparation of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). nih.gov This intermediate then undergoes a substitution reaction with a 2-mercaptonicotinonitrile (B1308631) derivative. nih.gov The final step involves an intramolecular cyclization of the resulting product in the presence of a base like sodium ethoxide to yield the complex bis(thieno[2,3-b]pyridine) structure. nih.gov Such multi-step approaches allow for the systematic construction of intricate molecular architectures designed for specific applications. nih.govyoutube.com

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Diacylation of Piperazine | Piperazine, Chloroacetyl Chloride (2 equiv.), K₂CO₃ | 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) | nih.gov |

| 2 | Nucleophilic Substitution | Intermediate from Step 1, 2-mercaptonicotinonitrile derivative, TEA, Ethanol (B145695), Reflux | bis(sulfanediyl)bis(nicotinonitrile) derivative | nih.gov |

| 3 | Intramolecular Cyclization | Intermediate from Step 2, Sodium Ethoxide, Ethanol, Reflux | Final bis(thieno[2,3-b]pyridine) product | nih.gov |

Advanced Synthetic Approaches and Principles of Green Chemistry in Ethanone Derivative Preparation

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and sustainable methods. The synthesis of piperazine derivatives has benefited from these advancements.

Heterogeneous Catalysis: One green approach involves immobilizing piperazine on the surface of graphene oxide (GO). rsc.orgresearchgate.net This creates a heterogeneous bifunctional acid-base catalyst that can be used in green solvents like aqueous ethanol. rsc.org The catalyst is easily recovered and can be reused multiple times without a significant loss of activity, which aligns with the principles of green chemistry by reducing waste. rsc.orgresearchgate.net

Photoredox Catalysis: Photoredox catalysis offers a greener and more cost-efficient synthetic alternative, often utilizing organic photocatalysts. mdpi.com These methods can promote C-H alkylation of carbamate-protected piperazines, avoiding the use of toxic reagents and improving the sustainability of the reaction. mdpi.com

Solvent-Free and Aerobic Conditions: Palladium-catalyzed reactions for creating N-arylpiperazine precursors have been developed to run under solvent-free or aerobic conditions, offering a rapid and eco-friendly alternative to traditional methods. organic-chemistry.org Using piperazine itself as the solvent and reactant eliminates the need for other organic solvents and anhydrous or inert atmospheres, making the process more cost-effective and environmentally friendly. organic-chemistry.org

Catalytic Systems for Enhanced Selectivity and Yield in Chloroacetylation

The chloroacetylation of piperazine with chloroacetyl chloride is a nucleophilic acyl substitution reaction. A principal challenge in the synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- is achieving mono-acylation with high selectivity, as the symmetrical piperazine molecule possesses two reactive secondary amine groups, which can lead to the formation of the undesired bis-acylated byproduct, 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone). researchgate.netrsc.orgacs.org The reaction also generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting piperazine, rendering it unreactive. Therefore, the use of a base is crucial to neutralize the HCl and drive the reaction to completion. mdpi.com

Various catalytic and pseudo-catalytic systems have been employed to enhance the selectivity and yield of this reaction. These systems often involve the use of a base, which can be considered a catalyst in the sense that it is regenerated during the work-up or is used in sub-stoichiometric amounts in some advanced systems.

More advanced catalytic approaches, such as phase-transfer catalysis (PTC), have been shown to be effective in N-alkylation and N-acylation reactions. acsgcipr.orgphasetransfercatalysis.com Although not explicitly detailed for the synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- in the reviewed literature, the principles of PTC are highly applicable. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the piperazine nucleophile from an aqueous or solid phase to an organic phase containing the chloroacetyl chloride, thereby enhancing the reaction rate and potentially the selectivity.

The choice of catalyst and reaction conditions can significantly influence the outcome of the chloroacetylation of piperazine. Below is a table summarizing various catalytic systems and their reported effectiveness.

| Catalyst/Base | Reactants | Solvent | Temperature | Yield | Key Observations | Reference |

|---|---|---|---|---|---|---|

| Triethylamine (TEA) | Piperazine, Chloroacetyl chloride | Dichloromethane (DCM) | 0 °C to room temp. | Good | Standard method for mono-acylation, controls exothermicity. | mdpi.comresearchgate.net |

| Anhydrous K₂CO₃ | Piperazine, Chloroacetyl chloride (2 equiv.) | Not specified | Not specified | Good | Primarily used for the synthesis of the bis-acylated product. | rsc.orgacs.org |

| Iodine | Piperazine, Acetamide (transamidation) | Solvent-free | Not specified | 71% (for N-Acetylpiperazine) | Demonstrates catalytic potential for N-acylation, though not with chloroacetyl chloride directly. | researchgate.net |

| Sodium ethoxide | 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone), Hydroxyacetophenones | Ethanol/DMF | Reflux | 77-79% (for derivative) | Used as a strong base in the synthesis of functionalized analogs. | nih.gov |

Sustainable Methodologies for Reduced Environmental Impact in Ethanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. rasayanjournal.co.inmdpi.commdpi.com For the synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- and related amides, several sustainable methodologies have been explored.

One of the key areas of focus is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and methodologies for N-acylation in water have been developed. orientjchem.org Although direct synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- in water is not extensively documented, the successful acylation of various amines in water suggests its potential applicability. Another green solvent that has shown promise is cyclopentyl methyl ether (CPME), which has been used in enzyme-catalyzed amide synthesis. nih.gov

Solvent-free synthesis is another significant green chemistry approach. rsc.orgrsc.org Performing reactions without a solvent reduces waste, simplifies purification, and can lead to lower energy consumption. The N-acylation of amines has been successfully carried out under solvent-free conditions, often with catalytic assistance. orientjchem.org

Biocatalysis offers a highly sustainable route to amide synthesis. Enzymes, such as lipases, can catalyze the acylation of amines with high selectivity under mild conditions, often in green solvents. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the synthesis of various amides. nih.gov While the direct enzymatic synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- is not reported, the potential for developing such a biocatalytic route is significant, especially given the need for high selectivity in mono-acylation. The use of enzymes can circumvent the need for protecting groups and harsh reagents, aligning well with green chemistry principles. nih.gov

The table below summarizes some sustainable methodologies applicable to the synthesis of piperazine amides.

| Methodology | Key Features | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| Aqueous N-acylation | Use of water as a solvent. | Catalyst-free or with a mild catalyst. | Environmentally benign, safe, and often simplifies work-up. | orientjchem.org |

| Solvent-free Synthesis | Reaction conducted without a solvent. | Often requires a catalyst (e.g., zeolites, iodine). | Reduced waste, lower cost, and energy efficiency. | researchgate.netrsc.org |

| Enzymatic Synthesis | Use of enzymes as biocatalysts. | Lipases (e.g., CALB) in green solvents (e.g., CPME). | High selectivity, mild reaction conditions, and reduced byproducts. | nih.gov |

| Photoredox Catalysis | Use of light to drive the reaction. | Organic photocatalysts (e.g., 4CzIPN). | Offers a green approach for C-H functionalization of piperazines, avoiding toxic reagents. | mdpi.com |

Chemical Reactivity and Mechanistic Aspects of Ethanone, 2 Chloro 1 1 Piperazinyl

Reactivity Profile of the Chloroacetyl Moiety

The chloroacetyl group attached to one of the piperazine (B1678402) nitrogens is the primary center of electrophilicity in the molecule. Its reactivity is dominated by the α-chloro carbon, which is highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The carbon atom bonded to the chlorine in the acetyl group is an electrophilic center, making it a prime target for nucleophilic substitution reactions. This reactivity is significantly enhanced by the adjacent carbonyl group. The carbonyl group helps to delocalize the electron density in the transition state of an SN2 reaction, thereby lowering the activation energy and increasing the reaction rate. youtube.com This makes α-haloketones, such as Ethanone (B97240), 2-chloro-1-(1-piperazinyl)- , substantially more reactive towards nucleophiles compared to simple alkyl halides. youtube.com

A variety of nucleophiles can displace the chloride ion. For instance, sulfur-based nucleophiles readily react; 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), a related symmetrical compound, reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles to form bis(sulfanediyl)bis(6-phenylnicotinonitriles). acs.org This reaction proceeds via nucleophilic attack of the sulfur atom on the α-chloro carbon, displacing the chloride. acs.org The general pattern for these reactions involves the breaking of the C-Cl bond and the formation of a new bond between the carbon and the nucleophile. masterorganicchemistry.com The process is a classic example of a nucleophilic substitution reaction, a foundational transformation in organic chemistry. unizin.org

Electrophilic Character and Susceptibility to Amine-Mediated Derivatization

The electrophilic nature of the α-chloro carbon makes it particularly susceptible to reaction with amines, a process known as amine-mediated derivatization. masterorganicchemistry.comlibretexts.org Amines, acting as nitrogen nucleophiles, can attack the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group. This reaction is a common strategy for synthesizing more complex piperazine derivatives. acs.org

The synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- itself often involves the reaction of piperazine with chloroacetyl chloride. nih.gov In this case, the piperazine nitrogen acts as the nucleophile attacking the carbonyl carbon of the acid chloride. nih.gov Once formed, the remaining secondary amine on the piperazine ring can be derivatized, but the chloroacetyl group provides a second, distinct site for functionalization. The process of amine derivatization is crucial in analytical chemistry for making non-UV-active molecules like piperazine detectable by HPLC-UV, often using reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.comresearchgate.net This highlights the general principle of an amine's nucleophilicity being harnessed to react with an electrophilic center. mdpi-res.comnih.gov

Transformations Involving the Piperazine Heterocycle

The piperazine ring is not merely a scaffold but an active participant in the chemical behavior of the molecule, offering sites for further functionalization and influencing reactivity through its conformational dynamics.

Regioselective Functionalization at Piperazine Nitrogen Atoms

Ethanone, 2-chloro-1-(1-piperazinyl)- possesses two nitrogen atoms within the piperazine ring. The nitrogen atom at position 1 is a tertiary amide, while the nitrogen at position 4 is a secondary amine. This difference allows for the regioselective functionalization of the N4 nitrogen. This secondary amine is nucleophilic and can react with a wide range of electrophiles, such as alkyl halides or acid chlorides, without disturbing the chloroacetyl group under controlled conditions.

This step-wise approach is a common synthetic strategy. For example, 1-(2-fluorobenzyl)piperazine (B2381060) is first prepared and then subsequently reacted with chloroacetyl chloride to yield 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. nih.gov This ensures that the chloroacetyl group is introduced at a specific nitrogen. The ability to control the functionalization of different positions on a heterocyclic ring is a key challenge and goal in synthetic chemistry. rsc.orgnih.govnih.gov The synthesis of various biologically active molecules relies on this precise, regioselective control. nih.gov

Conformational Dynamics of the Piperazine Ring and its Influence on Reactivity

N-acylated piperazines, including Ethanone, 2-chloro-1-(1-piperazinyl)- , exhibit complex conformational behavior. nih.govrsc.org This complexity arises from two main phenomena: the restricted rotation around the N-C amide bond due to its partial double-bond character, and the chair-boat-twist interconversion of the piperazine ring itself. rsc.orgresearchgate.net

The piperazine ring typically adopts a chair conformation, which is thermodynamically favored. nih.govnih.govvulcanchem.com However, the presence of the acyl group introduces a significant rotational barrier for the amide bond. nih.govrsc.org This restricted rotation can lead to the existence of distinct syn and anti conformers (rotamers) that can be observed using techniques like temperature-dependent NMR spectroscopy. researchgate.netrsc.org

The table below summarizes the activation energy barriers for conformational changes in related N-benzoylated piperazine systems, illustrating the energy required for amide bond rotation and ring inversion.

| Compound Type | Conformational Change | Activation Energy (ΔG‡) Range (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Mono-N-benzoylated Piperazines | Amide Bond Rotation | 56 - 80 | researchgate.netrsc.org |

| Mono-N-benzoylated Piperazines | Piperazine Ring Inversion | 56 - 80 | researchgate.netrsc.org |

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the reactions of Ethanone, 2-chloro-1-(1-piperazinyl)- provides quantitative insight into its reactivity.

Kinetic investigations of nucleophilic aromatic substitution reactions with similar chloro-substituted nitrogen heterocycles provide a framework for analysis. For instance, the reaction of 2-chloro-1-methylpyridinium (B1202621) iodide with phenols was found to be first-order with respect to both reactants, with a low Brønsted coefficient (β = 0.09) suggesting a transition state with little charge development on the incoming nucleophile. researchgate.net Studies on the reaction of 1-chloro-2,4,6-trinitrobenzene with amines in various solvents have shown how reaction rates can be influenced by factors like amine basicity, solvent polarity, and temperature. primescholars.com These studies often reveal second-order kinetics, consistent with a bimolecular reaction mechanism. primescholars.com

Thermodynamic parameters, such as the Gibbs free energy of activation (ΔG‡), have been determined for the conformational dynamics of related N-acylated piperazines. researchgate.net These values, typically ranging from 56 to 80 kJ mol⁻¹, quantify the energy barriers for processes like amide bond rotation and ring inversion. researchgate.netrsc.org These barriers are critical as they can influence which conformer is present at a given temperature and, consequently, which reaction pathway might be favored. For example, a reaction might proceed preferentially through a higher-energy, but more reactive, conformer.

The table below presents kinetic data for related nucleophilic substitution reactions, providing context for the expected reactivity of the chloroacetyl moiety.

| Reactant | Nucleophile | Key Kinetic Finding | Reference |

|---|---|---|---|

| α-Chloroacetone | Iodide | ~35,000 times more reactive than propyl chloride in SN2 reaction. | youtube.com |

| 2-Chloro-1-methylpyridinium iodide | Phenols | Second-order overall reaction; Brønsted coefficient β = 0.09. | researchgate.net |

| 1-Chloro-2,4,6-trinitrobenzene | Aniline | Second-order rate constants determined; reaction enhanced by increased temperature. | primescholars.com |

Elucidation of Reaction Mechanisms in Solution

The primary reaction pathway for Ethanone, 2-chloro-1-(1-piperazinyl)- involves nucleophilic substitution at the α-carbon of the chloroacetyl group. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to attack by nucleophiles.

The synthesis of related N-acyl piperazine derivatives provides insight into the operative mechanism. The reaction of piperazine with chloroacetyl chloride to form 1,4-bis(chloroacetyl)piperazine (B158052) proceeds via a nucleophilic acyl substitution mechanism. viu.ca This initial acylation of the piperazine nitrogen is a crucial step in forming compounds structurally related to the title compound.

Further reactions involving the chloroacetyl group are typically bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. libretexts.orgdalalinstitute.com This concerted process involves a single transition state where both the incoming nucleophile and the leaving group are partially bonded to the carbon atom. youtube.comyoutube.com The reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with pyridinethione to form thienopyridines occurs through an initial SN2 reaction, highlighting this pathway's relevance. acs.org

The general mechanism for the reaction of a nucleophile (Nu⁻) with Ethanone, 2-chloro-1-(1-piperazinyl)- can be depicted as a backside attack, leading to an inversion of configuration at the α-carbon if it were a stereocenter. youtube.com The rate of this reaction is dependent on the concentration of both the substrate (Ethanone, 2-chloro-1-(1-piperazinyl)-) and the nucleophile, which is characteristic of a second-order kinetic profile. libretexts.org

In some instances, particularly with weakly basic nucleophiles, the reaction mechanism involving α-haloketones can be more complex, potentially involving intermediates or alternative pathways. However, for many common nucleophiles, the SN2 pathway is the predominant mechanism.

Influence of Steric and Electronic Factors on Reaction Rates

The rate of nucleophilic substitution on Ethanone, 2-chloro-1-(1-piperazinyl)- is significantly influenced by both steric and electronic factors. These factors can affect the accessibility of the electrophilic carbon and the stability of the transition state.

Electronic Factors:

The electronic nature of substituents on the piperazine ring can modulate the nucleophilicity of the nitrogen atoms and the reactivity of the chloroacetyl group. In a study on N-benzoylated piperazines, the rotational and inversion barriers of the piperazine ring were found to be influenced by substituents on the benzoyl group. This was quantified using Hammett constants (σ), which correlate reaction rates and equilibria with the electron-donating or electron-withdrawing nature of substituents. youtube.com Although this study focused on conformational dynamics rather than reaction rates, it demonstrates the transmission of electronic effects through the piperazine system.

Steric Factors:

Steric hindrance plays a crucial role in SN2 reactions. Increased steric bulk around the reaction center impedes the approach of the nucleophile, thereby slowing down the reaction rate. In the context of piperazine derivatives, substituents on the piperazine ring can create steric congestion. For instance, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid showed that steric hindrance around the C30 ester group could prevent reactions with certain nucleophiles at lower temperatures. nih.gov

Structure-activity relationship (SAR) studies on celastrol (B190767) derivatives indicated that the activity was influenced by the size of substituents on the piperazine ring, with larger groups leading to decreased activity, suggesting a steric effect. nih.gov The reactivity of α-haloketones is generally sensitive to steric hindrance, and this principle applies to Ethanone, 2-chloro-1-(1-piperazinyl)-. Any bulky groups attached to the piperazine ring would be expected to decrease the rate of nucleophilic attack on the chloroacetyl moiety.

The following table summarizes the expected qualitative effects of substituents on the reaction rate of a nucleophile with an N-substituted piperazine chloroacetamide, based on general principles of organic chemistry.

| Substituent Position | Substituent Type | Electronic Effect on Rate | Steric Effect on Rate |

| N'-position of piperazine | Electron-donating | Minor effect on the chloroacetyl group's reactivity | Can decrease rate if bulky |

| N'-position of piperazine | Electron-withdrawing | Minor effect on the chloroacetyl group's reactivity | Can decrease rate if bulky |

| α-carbon (if substituted) | Alkyl group | - | Significant decrease |

This table is based on established principles of chemical reactivity and is intended to be illustrative.

Advanced Spectroscopic and Crystallographic Characterization of Ethanone, 2 Chloro 1 1 Piperazinyl Analogs

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Signatures

Vibrational spectroscopy, specifically FT-IR, is a powerful tool for identifying the key functional groups present in analogs of Ethanone (B97240), 2-chloro-1-(1-piperazinyl)-. The formation of the core structure involves the reaction between a piperazine (B1678402) derivative and chloroacetyl chloride, leading to a distinct infrared spectrum.

The spectrum is dominated by the amide carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band. In saturated open-chain ketones and amides, this band is found in the region of 1660-1715 cm⁻¹ libretexts.org. The formation of the C-N linkage through the substitution of an amine group from piperazine is confirmed by the disappearance of the N-H stretching band (typically around 3200-3400 cm⁻¹) of the parent secondary amine and the C-Cl stretching band of chloroacetyl chloride (around 850 cm⁻¹) researchgate.net.

Other significant vibrations include the C-H stretching of the aliphatic methylene (B1212753) groups in the piperazine ring, which are observed in the 2800-3000 cm⁻¹ region . The C-N stretching vibrations within the piperazine ring usually appear in the 1000-1200 cm⁻¹ range . The presence of the C-Cl bond from the chloroacetyl moiety is characterized by a stretching vibration typically found between 600 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Ethanone, 2-chloro-1-(1-piperazinyl)- Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Amide) | Stretch | 1660 - 1715 | Strong | libretexts.org |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium-Strong | |

| C-N (Piperazine) | Stretch | 1000 - 1200 | Medium | |

| C-Cl | Stretch | 600 - 800 | Medium-Strong | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for the complete structural assignment of these molecules in solution, providing detailed information about the proton and carbon environments.

The ¹H NMR spectrum of a typical analog provides distinct signals that confirm the structure. A key signal is a singlet observed for the methylene protons adjacent to the chlorine atom (Cl-CH₂-C=O), which typically resonates around δ 4.05 ppm. nih.gov The protons on the piperazine ring usually appear as two sets of multiplets, corresponding to the two methylene groups adjacent to the amide nitrogen and the two methylene groups on the other side of the ring. For instance, in 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, these protons appear as multiplets around δ 3.64, 3.52, and 2.51 ppm. nih.gov The integration of these signals confirms the number of protons in each unique environment. The complexity of the piperazine signals arises from the chair conformation of the ring and potential restricted rotation around the amide C-N bond. researchgate.net

Table 2: Representative ¹H NMR Data for 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic-H | 7.04 - 7.35 | m | nih.gov |

| Cl-CH₂-C=O | 4.05 | s | nih.gov |

| Piperazine-H | 3.52 - 3.64 | m | nih.gov |

| Piperazine-H | 2.51 | m | nih.gov |

Data recorded in CDCl₃

The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom. The most downfield signal corresponds to the amide carbonyl carbon (C=O), typically observed around δ 161.16 ppm. nih.gov The carbon of the chloro-methylene group (Cl-CH₂) resonates further upfield, for example at δ 40.67 ppm. nih.gov The four carbon atoms of the piperazine ring typically give rise to two, three, or four distinct signals depending on the symmetry of the molecule and the nature of the substituents. In the case of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the piperazine carbons appear at δ 54.87, 52.41, 52.00, and 46.06 ppm. nih.gov The electronegativity of the attached atoms significantly influences the chemical shifts. chemconnections.org

Table 3: Representative ¹³C NMR Data for 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | 161.16 | nih.gov |

| Aromatic-C | 115.05 - 131.24 | nih.gov |

| Piperazine-C | 46.06 - 54.87 | nih.gov |

| Cl-CH₂ | 40.67 | nih.gov |

Data recorded in CDCl₃

Two-dimensional (2D) NMR techniques, particularly the Heteronuclear Single Quantum Coherence (HSQC) experiment, are crucial for unambiguously assigning the proton and carbon signals, especially for the complex piperazine ring system. researchgate.net An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, showing a cross-peak for each C-H bond. acs.orgyoutube.com This allows for the definitive assignment of which protons are attached to which carbons. For example, the singlet at δ 4.05 ppm in the ¹H NMR spectrum would show a correlation to the carbon signal at δ 40.67 ppm in the ¹³C NMR spectrum, confirming their assignment to the Cl-CH₂ group. This technique is invaluable for differentiating the various methylene groups within the piperazine ring, which can be difficult using 1D NMR alone. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides the high-accuracy mass of the molecular ion, allowing for the unequivocal determination of the compound's elemental formula. Under electrospray ionization (ESI), these analogs typically form a protonated molecular ion, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that offer structural confirmation. The fragmentation of piperazine analogs is well-studied and typically involves the cleavage of the C-N bonds within the piperazine ring. This leads to common fragment ions with m/z values of 70 and 56. Additionally, α-cleavage adjacent to the carbonyl group of the ethanone moiety is a common fragmentation pathway for ketones, resulting in the loss of the chloromethyl radical or related fragments. youtube.comlibretexts.org The McLafferty rearrangement is another potential fragmentation pathway for ketones with sufficiently long alkyl chains. youtube.com

Table 4: Expected HRMS Fragments for Ethanone, 2-chloro-1-(1-piperazinyl)- Analogs

| m/z | Proposed Fragment | Fragmentation Pathway | Reference |

| [M+H]⁺ | Molecular Ion | ESI | |

| [M-CH₂Cl]⁺ | Loss of chloromethyl group | α-cleavage | libretexts.org |

| 70 | [C₄H₈N]⁺ | Piperazine ring cleavage | |

| 56 | [C₃H₆N]⁺ | Piperazine ring cleavage |

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Studies on analogs such as 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone and 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone have confirmed key structural features. nih.govnih.gov

These analyses consistently show that the six-membered piperazine ring adopts a stable chair conformation. nih.govnih.govmdpi.com To minimize steric hindrance, the substituents on the nitrogen atoms, including the chloroacetyl group, are typically located in the more spacious equatorial positions. nih.gov The crystal packing is often stabilized by various intermolecular interactions, which can include hydrogen bonds and π-π stacking interactions if aromatic rings are present. nih.govresearchgate.net

Table 5: Crystallographic Data for Representative Analogs of Ethanone, 2-chloro-1-(1-piperazinyl)-

| Parameter | 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone nih.gov | 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov |

| Chemical Formula | C₁₃H₁₅ClF₂N₂O | C₁₃H₁₆ClFN₂O |

| Formula Weight | 288.72 | 270.73 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pccn | Pbca |

| a (Å) | 7.895 (2) | 7.9350 (5) |

| b (Å) | 8.512 (2) | 8.4610 (4) |

| c (Å) | 19.884 (5) | 19.0040 (11) |

| V (ų) | 1336.2 (6) | 1275.89 (12) |

| Z | 4 | 4 |

| Conformation | Piperazine ring in chair conformation | Piperazine ring in chair conformation |

Computational Chemistry and in Silico Modeling of Ethanone, 2 Chloro 1 1 Piperazinyl Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For derivatives of "Ethanone, 2-chloro-1-(1-piperazinyl)-", DFT calculations offer a detailed understanding of their structure and reactivity. Due to the limited availability of specific computational data for "Ethanone, 2-chloro-1-(1-piperazinyl)-", studies on the closely related analog, 1-acetylpiperazine, are often used to infer its properties. nih.gov

Quantum chemical parameters are fundamental in describing the electronic character and reactivity of a molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nanobioletters.com

Table 1: Calculated Quantum Chemical Parameters for a Piperazine (B1678402) Derivative Analog

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Global Hardness (η) | Value |

| Global Softness (S) | Value |

Note: The values in this table are representative and based on typical DFT calculations for similar piperazine derivatives. Specific experimental or calculated values for "Ethanone, 2-chloro-1-(1-piperazinyl)-" are not available in the cited literature.

Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemicalbook.com These functions are derived from the change in electron density upon the addition or removal of an electron and can be condensed to individual atomic sites. The atom with the highest Fukui function value for a particular type of attack is predicted to be the most reactive site. chemicalbook.com

Local softness parameters, which are related to the Fukui functions, also help in predicting the regioselectivity of chemical reactions. While specific Fukui function analysis for "Ethanone, 2-chloro-1-(1-piperazinyl)-" has not been reported, the methodology is well-established for various organic compounds and can be applied to determine the reactivity of the carbonyl carbon, the piperazine nitrogens, and the carbon bearing the chloro group. chemicalbook.comscispace.com

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a crucial role in chemical reactions. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the regions prone to electrophilic and nucleophilic attack. researchgate.net

For piperazine derivatives, the HOMO is often localized on the piperazine ring, particularly the nitrogen atoms, indicating their nucleophilic character. The LUMO, on the other hand, can be distributed over the acyl group, including the carbonyl carbon, making it susceptible to nucleophilic attack. The presence of the chloroacetyl group in "Ethanone, 2-chloro-1-(1-piperazinyl)-" would significantly influence the distribution and energy of the LUMO. nih.govbohrium.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the environment over time.

For 1-acetylpiperazine, a close analog, PES analysis has shown that the normal chair conformation with an equatorial substituent is not always the most preferred due to steric interactions. nih.gov The orientation of the chloroacetyl group relative to the piperazine ring (axial vs. equatorial) and the rotational barrier around the N-C(O) bond are critical for determining the global minimum energy conformer. MD simulations can further explore the conformational landscape, revealing the relative populations of different stable conformers at a given temperature. chemicalbook.com

MD simulations are a valuable tool for studying the behavior of molecules at interfaces, such as a solid surface or a liquid-liquid boundary. These simulations can predict how "Ethanone, 2-chloro-1-(1-piperazinyl)-" and its derivatives orient themselves and interact with the interface, which is crucial for applications in areas like materials science and drug delivery.

While specific studies on the adsorption of "Ethanone, 2-chloro-1-(1-piperazinyl)-" are not prevalent in the literature, MD simulations have been successfully employed to study the absorption and interaction of other piperazine derivatives in various environments. Such simulations can elucidate the role of different functional groups in the adsorption process, providing a molecular-level understanding of the intermolecular forces at play.

Molecular Docking Studies for Predictive Biological Target Engagement

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Modeling of Ligand-Protein Interactions and Binding Modes

Molecular docking studies on derivatives of "Ethanone, 2-chloro-1-(1-piperazinyl)-" have been crucial in elucidating their interactions with various biological targets. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which are synthesized from the parent compound, were docked into the active site of the thymidylate synthase (PDB ID: 1JU6) to predict their anticancer potential. nih.gov The docking studies revealed that these compounds fit well within the binding pocket of the enzyme. nih.gov

In another study, derivatives of 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine were used to synthesize novel 1,2-benzothiazine compounds. Molecular docking of these final products into the DNA-topoisomerase II complex showed their potential to bind to this target, suggesting a possible mechanism for their observed anticancer activity. researchgate.net

The binding modes of piperazine derivatives have also been investigated against other targets. For example, docking studies of piperazine derivatives against the androgen receptor have shown specific interactions that contribute to their anti-prostate cancer activity. nih.gov The crystal structure of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287) reveals a chair conformation for the piperazine ring, which is a common feature in the binding of such derivatives to their biological targets. nih.gov

| Derivative Class | Biological Target | Key Interacting Residues | Predicted Activity | Reference |

|---|---|---|---|---|

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-4-one) | Thymidylate Synthase | Not specified | Anticancer | nih.gov |

| 1,2-Benzothiazine derivatives | DNA-Topoisomerase II | Not specified | Anticancer | researchgate.net |

| Piperazine derivatives | Androgen Receptor | Not specified | Anti-prostate cancer | nih.gov |

Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions at Active Sites

The stability of the ligand-protein complex is governed by various non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a pivotal role. In the docking studies of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, the formation of hydrogen bonds with amino acid residues in the active site of thymidylate synthase was a key determinant of their binding affinity. nih.gov

| Derivative | Target | Hydrogen Bond Interactions | Hydrophobic Interactions | Reference |

|---|---|---|---|---|

| Compound 5 (quinazolinone derivative) | Thymidylate Synthase | Predicted to form H-bonds | Predicted to have hydrophobic interactions | nih.gov |

| Compound 7 (quinazolinone derivative) | Thymidylate Synthase | Predicted to form H-bonds | Predicted to have hydrophobic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govsysrevpharm.org

For instance, 2D and 3D-QSAR studies on novel piperidine (B6355638) and piperazine derivatives as acetylcholinesterase inhibitors have been conducted. nih.gov These studies utilized methods like stepwise multiple linear regressions (SW-MLR) and comparative molecular field analysis (CoMFA) to develop predictive models. The CoMFA model, for example, showed a high correlation coefficient (r² of 0.947 for the training set), indicating its robustness in predicting the activity of new compounds. nih.gov

Another QSAR study on aryl-piperazine derivatives with antimalarial activity employed linear regression models to establish relationships between molecular descriptors and potency against Plasmodium falciparum. researchgate.net Such studies highlight the importance of various physicochemical and structural properties in determining the biological activity of piperazine-containing compounds. researchgate.net

The general process of a QSAR study involves the selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model correlating the descriptors with activity, and validation of the model. nih.gov The descriptors used in these models can be of various types, including constitutional, topological, geometrical, and electronic.

The insights gained from these QSAR models can guide the synthesis of new "Ethanone, 2-chloro-1-(1-piperazinyl)-" derivatives with potentially improved activity by suggesting modifications to the molecular structure that are likely to enhance binding to the target protein.

Analytical Methodologies for Quantification and Trace Analysis of Chloroacetyl Compounds

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of Ethanone (B97240), 2-chloro-1-(1-piperazinyl)- and related compounds. The choice of technique is primarily dictated by the analyte's volatility, polarity, and the required sensitivity of the assay.

Gas Chromatography (GC) and GC-FID with Derivatization Strategies for Volatile Analytes

Gas chromatography (GC), particularly with a flame ionization detector (GC-FID), is a powerful technique for analyzing volatile and semi-volatile compounds. However, direct analysis of some chloroacetyl compounds can be challenging due to their reactivity or insufficient volatility. For instance, chloroacetyl chloride (CAC), a related reactive precursor, is often analyzed using derivatization to create a more stable and detectable compound. daneshyari.comnih.gov

A common strategy involves derivatizing the target analyte. A validated GC-FID method for CAC and its degradation products, chloroacetic acid (CAA) and methyl chloroacetate (B1199739) (MCA), uses piperidine (B6355638) as a derivatizing agent. daneshyari.comnih.govresearchgate.net This reaction converts the analytes into their corresponding stable piperidides, which are amenable to GC analysis. daneshyari.com This approach is highly relevant for Ethanone, 2-chloro-1-(1-piperazinyl)-, as the core structure is already a piperazine (B1678402) derivative.

Another indirect approach involves the conversion of the highly reactive chloroacetyl chloride into a more stable analyte, such as methyl 2-chloroacetate (MCA), by reacting it with methanol. japsonline.comjapsonline.com This stable derivative can then be quantified using a standard GC-FID method with a suitable column, like a DB-Wax column. japsonline.com

Key Findings from GC-FID Derivatization Studies:

Derivatization Reagent: Piperidine is effective for derivatizing chloroacetyl chloride and its impurities. daneshyari.comnih.gov

Quantitation Limits: For derivatized CAC and MCA, the limit of quantitation (LOQ) has been reported as 0.03% wt/wt, and for CAA, it is 0.10% wt/wt. daneshyari.comnih.gov

Linearity: The methods demonstrate good linearity, with correlation coefficients often exceeding 0.999. daneshyari.comnih.gov

Recovery: Recoveries typically range from 75% to 125% in pharmaceutical matrices. daneshyari.comnih.govresearchgate.net

| Analyte | Technique | Derivatization Agent | Column | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| Chloroacetyl Chloride (CAC) | GC-FID | Piperidine | Not Specified | 0.03% wt/wt | daneshyari.com, nih.gov |

| Chloroacetic Acid (CAA) | GC-FID | Piperidine | Not Specified | 0.10% wt/wt | daneshyari.com, nih.gov |

| Chloroacetyl Chloride (as MCA) | GC-FID | Methanol (in-situ conversion) | DB-Wax | 0.38 ppm | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for non-volatile species like Ethanone, 2-chloro-1-(1-piperazinyl)-. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For piperazine and its derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection by a UV detector. jocpr.comjocpr.com A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative detectable at specific wavelengths, such as 340 nm. jocpr.comjocpr.com While Ethanone, 2-chloro-1-(1-piperazinyl)- possesses a carbonyl group that absorbs in the UV region, derivatization can significantly lower the limits of detection for trace analysis. jocpr.com

Method development for piperazine derivatives often involves reversed-phase chromatography. However, some studies note that highly polar compounds like piperazine may not be well-retained on standard C18 columns, sometimes necessitating the use of normal-phase chromatography or specialized reversed-phase columns. researchgate.netresearchgate.net

| Analyte | Technique | Derivatization Agent | Column | Detection | LOQ | Reference |

|---|---|---|---|---|---|---|

| Piperazine | HPLC-UV | NBD-Cl | Chiralpak IC (250 x 4.6 mm, 5µm) | 340 nm | 90 ppm | jocpr.com |

| Piperazine Derivatives (e.g., mCPP) | HPLC-DAD | None | Not Specified | Diode Array | 0.125 to 0.5 µg/ml | researchgate.net |

Ion Chromatography (IC) for Charged Chloroacetyl Species

Ion Chromatography (IC) is an ideal technique for the determination of charged species. thermofisher.com In the context of chloroacetyl compounds, IC can be used to quantify potential ionic impurities or degradation products, such as the chloride ion. The analysis of chloroacetyl chloride in air has been demonstrated using IC after collection on a solid support. japsonline.comacs.org

IC separates ions based on their interaction with a charged stationary phase. Suppressed conductivity detection is commonly used, which reduces the background signal from the eluent and enhances the signal from the analyte ions. thermofisher.com This method is highly sensitive and can be used for the simultaneous determination of multiple anions, such as chloride and sulfate, in a single run. thermofisher.comnih.gov For Ethanone, 2-chloro-1-(1-piperazinyl)-, IC would be a valuable tool for monitoring its degradation, as the cleavage of the chloroacetyl group would release chloride ions. A developed IC method for chloride in serum demonstrated high sensitivity, with a limit of detection (LOD) of 9.87 x 10⁻⁵ mmol/L. nih.gov

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry provides unparalleled specificity and sensitivity, making it an essential tool for trace-level analysis and structural confirmation of chloroacetyl compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Level Determination

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace-level impurities. researchgate.net This technique offers direct analysis without the need for derivatization, simplifying sample preparation. researchgate.net A method for determining chloroacetyl chloride in pharmaceutical drug substances using LC-MS/MS with electrospray ionization (ESI) in positive ion mode has been developed. researchgate.net

The analysis of piperazine analogues by LC-MS/MS has also been extensively studied. xml-journal.netresearchgate.net These methods typically use a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate, which is compatible with MS detection. researchgate.netxml-journal.net The high selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte even in complex matrices by monitoring specific precursor-to-product ion transitions. longdom.orglongdom.org

Optimization of Mass Spectrometer Parameters and Mobile Phase Composition for Enhanced Sensitivity

To achieve the highest sensitivity in LC-MS/MS analysis, careful optimization of both the mass spectrometer parameters and the mobile phase is critical.

Mass Spectrometer Parameters:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like piperazine derivatives and is typically operated in positive ion mode ([M+H]⁺) for these analytes. xml-journal.net

Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion. Studies on piperazine analogues show that characteristic fragmentation patterns involve the cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and any substituents. xml-journal.net Understanding these fragmentation pathways is crucial for selecting specific and intense MRM transitions.

Source and Gas Parameters: Voltages (e.g., corn voltage, capillary voltage) and temperatures (e.g., ion source, desolvation) must be optimized to maximize ion generation and transmission. longdom.org

Mobile Phase Composition:

Method Validation and Quality Assurance in Analytical Chemistry

The validation of analytical methods is a critical requirement in quality assurance for the quantification and trace analysis of chemical compounds. This process ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For chloroacetyl compounds, such as Ethanone, 2-chloro-1-(1-piperazinyl)-, rigorous method validation is imperative, particularly in the pharmaceutical industry where such compounds may be present as intermediates or impurities. The validation process encompasses a series of parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH).

Establishing Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The linearity of an analytical method describes its capability to produce test results that are directly proportional to the concentration of the analyte within a given range. The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For the analysis of chloroacetyl compounds, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques. In many cases, derivatization is employed to enhance the volatility or detectability of the analytes. nih.govdaneshyari.com For instance, chloroacetyl chloride, a related and highly reactive chloroacetyl compound, is often derivatized with reagents like piperidine or converted to a more stable ester, such as methyl 2-chloroacetate (MCA), before GC analysis. daneshyari.comjapsonline.comjapsonline.com

The validation of these methods involves preparing standard solutions at various concentrations and constructing a calibration curve. The linearity is then evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1.

Table 1: Linearity, LOD, and LOQ data for related Chloroacetyl and Piperazine Compounds

| Compound/Method | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |

| Chloroacetyl Chloride (as MCA) by GC-FID | 0.38 - 1.8 ppm | 0.9998 | 0.19 ppm | 0.38 ppm | japsonline.comresearchgate.net |

| Chloroacetic Acid (derivatized with piperidine) by GC-FID | 0.10 - 5.00% wt/wt | 0.9995 - 1.0000 | - | 0.10% wt/wt | nih.govdaneshyari.com |

| Piperazine (derivatized with NBD-Cl) by HPLC-UV | 30 - 350 ppm | - | - | ~30 ppm | researchgate.net |

| Monochloroacetic Acid by IC | 0.1 - 20 µg/ml | 0.9999 | 17 ng/ml | - | researchgate.net |

Note: The data presented are for structurally related compounds and analytical methods, providing an illustrative example of the performance characteristics that would be established for Ethanone, 2-chloro-1-(1-piperazinyl)-.

The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. The sensitivity of a method, as indicated by low LOD and LOQ values, is crucial for trace analysis. For example, a validated GC-FID method for the indirect quantification of chloroacetyl chloride reported an LOD of 0.19 ppm and an LOQ of 0.38 ppm, demonstrating high sensitivity. japsonline.com

Assessment of Specificity, Accuracy, Precision, and Sample Solution Stability

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, specificity is typically demonstrated by the separation of the analyte peak from other potential peaks. In the analysis of chloroacetyl compounds, this involves ensuring that there is no interference from starting materials, other intermediates, or degradation products. japsonline.comresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered is calculated. For a validated GC-FID method for a chloroacetyl compound, recovery was found to be in the range of 97.3% to 101.5%. japsonline.com Another study involving the derivatization of chloroacetyl compounds showed recoveries ranging from 75% to 125% in different pharmaceutical matrices. nih.govdaneshyari.com

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories.

Sample Solution Stability is evaluated to determine the time period for which the sample solutions remain stable under specified storage conditions without undergoing significant changes in concentration. This is a critical parameter to ensure the integrity of the results, especially for reactive compounds. For instance, the stability of derivatized solutions of chloroacetyl compounds would be tested at room temperature and under refrigerated conditions over a certain period.

Table 2: Summary of Method Validation Parameters for Related Compounds

| Parameter | Acceptance Criteria (Typical) | Example Finding for a Related Compound | Reference |

| Specificity | No interference at the retention time of the analyte. | Method is specific without interference. | japsonline.comresearchgate.net |

| Accuracy (% Recovery) | 80 - 120% | 97.3% - 101.5% | japsonline.com |

| Precision (% RSD) | Repeatability: ≤ 2% Intermediate: ≤ 3% | 0.53% | japsonline.com |

| Sample Solution Stability | No significant change over a defined period. | Stable for a specified duration under defined conditions. | japsonline.com |

Note: The acceptance criteria are typical examples and may vary depending on the specific application and regulatory requirements. The findings are from studies on related chloroacetyl compounds.

Applications of Ethanone, 2 Chloro 1 1 Piperazinyl in Advanced Organic Synthesis

Versatile Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of Ethanone (B97240), 2-chloro-1-(1-piperazinyl)- makes it an exceptional precursor for the synthesis of a variety of complex heterocyclic systems. The dual functionality of the molecule allows for its use in cyclization reactions to form fused ring systems and as a scaffold for the introduction of diverse chemical moieties.

Construction of Fused Heterocycles (e.g., Thienopyridines, Triazolopiperazines)

Ethanone, 2-chloro-1-(1-piperazinyl)-, particularly in its dimeric form, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), serves as a key building block for the synthesis of fused heterocyclic compounds like thienopyridines. nih.govacs.org In one notable synthetic approach, this dimeric chloroacetylpiperazine derivative is reacted with 2-mercaptonicotinonitrile (B1308631) derivatives. This reaction typically proceeds in the presence of a base such as triethylamine (B128534) (TEA) in a suitable solvent like ethanol (B145695). The initial step involves the S-alkylation of the 2-mercaptonicotinonitrile by the chloroacetyl group of the piperazine (B1678402) derivative. Subsequent intramolecular cyclization, often promoted by a stronger base like sodium ethoxide, leads to the formation of the thieno[2,3-b]pyridine (B153569) ring system. nih.govacs.org This methodology allows for the creation of bis(thieno[2,3-b]pyridines) linked by a central piperazine core, effectively creating symmetrical, complex heterocyclic structures with potential for bivalent interactions with biological targets. nih.gov

While direct synthesis of triazolopiperazines from Ethanone, 2-chloro-1-(1-piperazinyl)- is less commonly documented, the synthesis of related nih.govacs.orgnih.govtriazolo[4,3-a]piperazines has been achieved through the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines. nih.gov This highlights the general synthetic strategy of using a bifunctional electrophile to construct the piperazine-fused triazole ring system.

A significant application of this chemistry is in the synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids, which have shown promise as anti-cancer agents. nih.gov The synthesis commences with the reaction of piperazine with two equivalents of chloroacetyl chloride to yield 1,4-bis(chloroacetyl)piperazine (B158052). This key intermediate is then reacted with thiosemicarbazide (B42300) derivatives, followed by cyclization with various reagents to afford the target bis-heterocyclic compounds. nih.gov

Table 1: Synthesis of Fused Heterocycles from Ethanone, 2-chloro-1-(1-piperazinyl)- Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) | 2-Mercapto-4,6-disubstituted nicotinonitriles, TEA, Ethanol | Bis(sulfanediyl)bis(nicotinonitriles) | nih.govacs.org |

| Bis(sulfanediyl)bis(nicotinonitriles) | Sodium ethoxide, Ethanol | Bis(thieno[2,3-b]pyridines) | nih.govacs.org |

| 1,4-Bis(chloroacetyl)piperazine | Thiosemicarbazide derivatives, various cyclizing agents | Piperazine-based bis(thiazoles) and bis(1,3,4-thiadiazoles) | nih.gov |

Facile Introduction of Diverse Pharmacophores and Functional Groups onto Piperazine Scaffolds

The chloroacetyl group of Ethanone, 2-chloro-1-(1-piperazinyl)- is a highly effective electrophilic site for the introduction of a wide variety of pharmacophores and functional groups onto the piperazine ring. This is typically achieved through nucleophilic substitution reactions with a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility allows for the systematic modification of the piperazine scaffold to explore structure-activity relationships in drug discovery programs. nih.govnih.gov

For instance, the reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) with the potassium salts of ortho- and para-hydroxybenzaldehydes in DMF results in the formation of 1,4-bis(formylphenoxyacetamido)piperazines. nih.gov These resulting aldehydes can be further elaborated into other functional groups or used as handles for the attachment of other molecular fragments. Similarly, this chloroacetylated piperazine can be reacted with various substituted anilines and other amino-containing heterocycles to introduce different aromatic and heteroaromatic moieties.

This strategy is fundamental to the concept of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. acs.org

Critical Building Block for Advanced Pharmaceutical Intermediates

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. semanticscholar.orgnih.gov Ethanone, 2-chloro-1-(1-piperazinyl)- serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates containing this important heterocyclic motif.

Development of Substituted Piperazine-Containing Scaffolds for Drug Discovery

The facile derivatization of Ethanone, 2-chloro-1-(1-piperazinyl)- allows for the creation of libraries of substituted piperazine-containing scaffolds for high-throughput screening in drug discovery campaigns. The ability to readily introduce a wide range of substituents enables the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov

For example, the alkylation of various primary and secondary amines with Ethanone, 2-chloro-1-(1-piperazinyl)- or its derivatives is a common strategy to build up more complex molecular structures. This approach has been utilized in the synthesis of a variety of biologically active compounds, including potential anti-inflammatory agents and CCR1 antagonists. google.com The synthesis of 1-(2-pyrimidine)piperazine, a key intermediate for several pharmaceuticals, can be achieved by the condensation of piperazine with 2-chloropyrimidine, a reaction that showcases the utility of chloro-substituted heterocycles in building piperazine-containing scaffolds. nih.gov

Utility in Molecular Hybridization Strategies for Novel Chemical Entities

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.govresearchgate.net This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. Ethanone, 2-chloro-1-(1-piperazinyl)- is an excellent linker for this purpose, providing a stable and synthetically accessible bridge between different molecular fragments.

Table 2: Examples of Molecular Hybridization using Piperazine-based Linkers

| Pharmacophore 1 | Pharmacophore 2 | Linker Origin | Resulting Hybrid Scaffold | Reference |

| Thienopyridine | Thienopyridine | 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) | Bis(thieno[2,3-b]pyridine) | nih.gov |

| Thiazole | Thiazole | 1,4-Bis(chloroacetyl)piperazine | Piperazine-based bis(thiazole) | nih.gov |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | 1,4-Bis(chloroacetyl)piperazine | Piperazine-based bis(1,3,4-thiadiazole) | nih.gov |

Broader Applications in Synthetic Chemistry

While the primary applications of Ethanone, 2-chloro-1-(1-piperazinyl)- are in the realm of medicinal chemistry and drug discovery, its reactive nature also lends it to broader applications in synthetic chemistry. The potential for this compound to be used as a starting material for agrochemicals has been noted, although specific examples are not extensively detailed in the current literature. The introduction of a piperazine moiety can influence the biological activity of pesticides and herbicides.